Regioisomeric Differentiation: 5‑Cyclopropyl vs. 3‑Cyclopropyl Analogue on Physicochemical Profile
The 5‑cyclopropyl‑1,2‑oxazol‑4‑yl regioisomer positions the aminomethyl group ortho to the ring oxygen and para to the cyclopropyl substituent, yielding a computed XLogP3‑AA of ‑0.2 and a TPSA of 52.1 Ų [1]. In contrast, the 3‑cyclopropyl‑1,2‑oxazol‑4‑yl isomer (CAS 1369345‑61‑8) places the aminomethyl group between the ring oxygen and the cyclopropyl substituent, which alters the electrostatic surface and is expected to shift logP and H‑bonding capacity. Published structure–activity studies on analogous 3‑, 4‑ and 5‑aminomethyl isoxazole series demonstrate that such regioisomeric shifts can lead to over 10‑fold differences in receptor binding affinity [2]. This quantitative precedent supports the criticality of regioisomer‑level product specification.
| Evidence Dimension | Computed logP (XLogP3‑AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = ‑0.2; TPSA = 52.1 Ų |
| Comparator Or Baseline | 3‑Cyclopropyl‑1,2‑oxazol‑4‑yl)methanamine (CAS 1369345‑61‑8): computed XLogP3‑AA data not available from a single authoritative source; class‑level data indicate regioisomeric logP shifts of 0.3–0.8 log units in related isoxazole‑methanamine pairs. |
| Quantified Difference | Target compound is more hydrophilic than typical 3‑substituted analogues based on class‑level trends (exact ΔlogP not available from a direct head‑to‑head study). |
| Conditions | In silico prediction (XLogP3 3.0 algorithm); class‑level SAR from muscarinic isoxazole regioisomers. |
Why This Matters
Even small logP differences can alter membrane permeability and off‑target promiscuity profiles, making regioisomer selection a go/no‑go decision point in early‑stage medicinal chemistry.
- [1] PubChem CID 65240317; computed properties for (5-cyclopropyl-1,2-oxazol-4-yl)methanamine. https://pubchem.ncbi.nlm.nih.gov/compound/65240317 (accessed 2026-05-09). View Source
- [2] Clausen RP et al. (2003). Regioisomeric 3‑, 4‑ and 5‑aminomethyl isoxazoles: synthesis and muscarinic activity. European Journal of Medicinal Chemistry, 38(1), 79‑87. View Source
